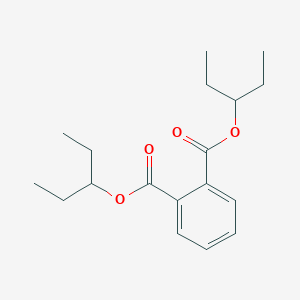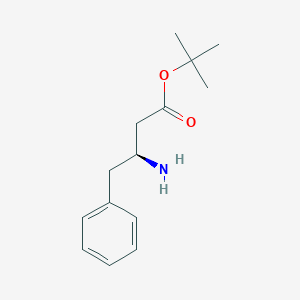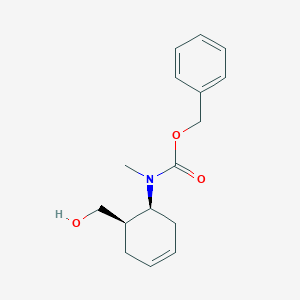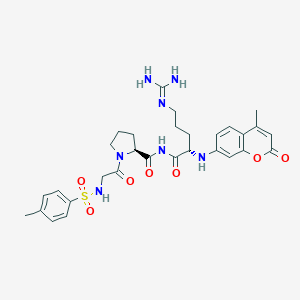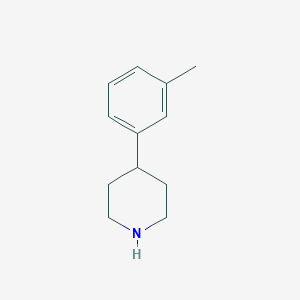
4-(3-Methylphenyl)piperidine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(3-Methylphenyl)piperidine often involves multi-step chemical reactions, including the use of piperidine as a key starting material. For instance, a study reported the synthesis of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, using a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine (I. Khan et al., 2013). Another study focused on synthesizing diastereoisomeric 4-methyl-3-phenyl-3-piperidinols and related esters through phenylation of 4-methyl-3-piperidones followed by acylation (M. A. Iorio et al., 1970).
Molecular Structure Analysis
X-ray diffraction studies have been pivotal in determining the molecular structure of related compounds. For example, the molecular and crystal structure of 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine was elucidated, revealing the importance of hydrogen bonds in molecular packing (L. Kuleshova et al., 2000). Similarly, another study on the absolute configuration of certain piperidine derivatives showed the configurations to be (3S,4R) and (3S,4S), with the phenyl and carboxyl groups adopting specific positions relative to the piperidine ring (O. Peeters et al., 1994).
Chemical Reactions and Properties
The reactivity of 4-(3-Methylphenyl)piperidine and its derivatives towards various chemical transformations is of significant interest. Research has delved into the preparation of diastereoisomeric compounds and the study of their configurational and conformational aspects, utilizing spectroscopic methods for assignments (M. A. Iorio et al., 1970).
Physical Properties Analysis
Physical properties such as crystal structure, melting points, solubility, and more are crucial for understanding the behavior of chemical compounds under different conditions. The study of the crystal and molecular structure of related piperidine compounds provides insights into these aspects (L. Kuleshova et al., 2000).
Scientific Research Applications
Corrosion Inhibition : N1-(3-methylphenyl)piperidine-1,4-dicarboxamide is reported to effectively inhibit corrosion of soft-cast steel in acidic environments, indicating its potential use in corrosion prevention technologies (Rajendraprasad, Ali, & Prasanna, 2020).
Pharmaceuticals and Drug Development : Research indicates that derivatives of piperidine, such as trans-3,4-disubstituted piperidines, are being explored for developing new antidepressant drugs like (-)-paroxetine (Risi et al., 2008). Other studies show potential in treating psychiatric disorders and as mu-opioid receptor antagonists or agonists for pain management (Abood, Rinaldi, & Eagleton, 1961); (Le Bourdonnec et al., 2006).
Anticancer Research : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown promising anticancer activity, indicating its potential in the field of oncology (Rehman et al., 2018).
Metal Corrosion Inhibition : Piperidine and its derivatives have been studied as inhibitors for the corrosion of metals like copper in acidic environments (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).
Anesthetic Applications : Certain 4-phenylpiperidine derivatives exhibit strong local anesthetic action, potentially offering alternatives to existing anesthetics (Igarashi, Sato, Hamada, & Kawasaki, 1983).
Anti-HIV Research : Piperidine-4-carboxamide derivatives like TAK-220 are noted for their high potency and good metabolic stability, suggesting their potential as anti-HIV agents (Imamura et al., 2006).
Antimicrobial and Antibacterial Activities : Novel piperidine analogues have been investigated for their significant anti-angiogenic and DNA cleavage activities, which might act as anticancer agents by exerting both anti-angiogenic and cytotoxic effects. Some compounds also show potent antimycobacterial, antibacterial, and antifungal activities, making them potential candidates for treating infections and diseases (Kambappa et al., 2017); (Kumar et al., 2008).
Safety And Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and evaluating potential drugs containing the piperidine moiety .
properties
IUPAC Name |
4-(3-methylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-3-2-4-12(9-10)11-5-7-13-8-6-11/h2-4,9,11,13H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJOAQXQUOPHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509287 | |
| Record name | 4-(3-Methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)piperidine | |
CAS RN |
111153-83-4 | |
| Record name | 4-(3-Methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Methylphenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



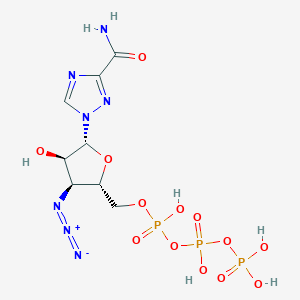
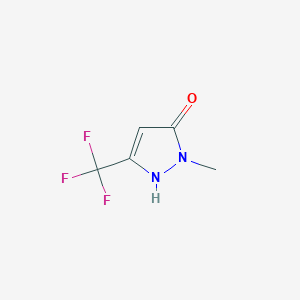

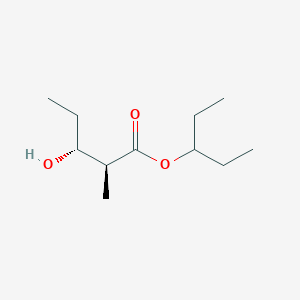

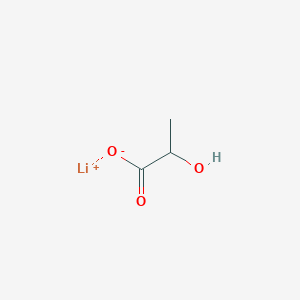
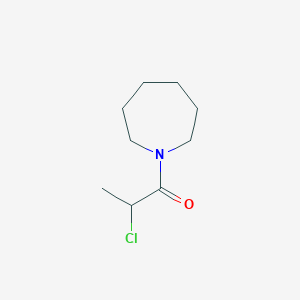
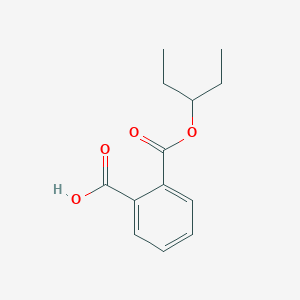
![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)
